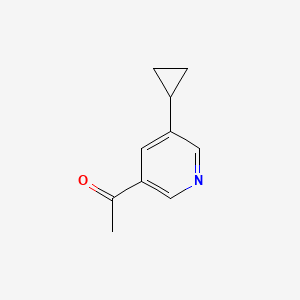
1-(5-Cyclopropylpyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Cyclopropylpyridin-3-yl)ethanone is a chemical compound with the molecular formula C10H11NO . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(5-Cyclopropylpyridin-3-yl)ethanone consists of a cyclopropyl group attached to a pyridine ring via an ethanone linker . The molecular weight of this compound is approximately 161.2 .Aplicaciones Científicas De Investigación
Catalytic Transformation of Biomass-Derived Chemicals
Research on the catalytic transformation of biomass-derived furfurals into cyclopentanones reveals the importance of cyclopentanone derivatives in synthesizing compounds with commercial prospects. This work emphasizes the development of scalable, selective, and environmentally friendly processes, which could also apply to the synthesis and application of 1-(5-Cyclopropylpyridin-3-yl)ethanone (Dutta & Bhat, 2021).
Jasmonic Acid and Its Derivatives
The synthesis, usage, and biological activities of jasmonic acid, a plant stress hormone, have been extensively reviewed. This research highlights the potential of small molecules, including cyclopentanone compounds, in medicinal chemistry, which could inform applications of 1-(5-Cyclopropylpyridin-3-yl)ethanone in drug development and other therapeutic areas (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Overview of Hydroxycoumarin Chemistry
The study of hydroxycoumarins, including their synthesis, reactivity, and applications in various fields of biology, could provide a framework for investigating the biological properties and potential applications of 1-(5-Cyclopropylpyridin-3-yl)ethanone in areas such as genetics, pharmacology, and microbiology (Yoda, 2020).
Cyclodextrins in Industry
The review on cyclodextrins emphasizes their role as molecular chelating agents, forming inclusion complexes that can significantly modify the properties of materials. This suggests potential research applications for 1-(5-Cyclopropylpyridin-3-yl)ethanone in forming complexes with cyclodextrins for use in pharmaceuticals, food, and other industries (Valle, 2004).
Enzymatic Treatment of Pollutants
The enzymatic approach to the degradation of organic pollutants highlights the role of enzymes and redox mediators in treating recalcitrant compounds. This area of research could explore the use of 1-(5-Cyclopropylpyridin-3-yl)ethanone as a substrate or mediator in enzymatic reactions aimed at environmental remediation (Husain & Husain, 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(5-cyclopropylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-4-10(6-11-5-9)8-2-3-8/h4-6,8H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOWFPZJEOHITB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=CC(=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744487 |
Source


|
| Record name | 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Cyclopropylpyridin-3-yl)ethanone | |
CAS RN |
1256818-46-8 |
Source


|
| Record name | Ethanone, 1-(5-cyclopropyl-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256818-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Cyclopropylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

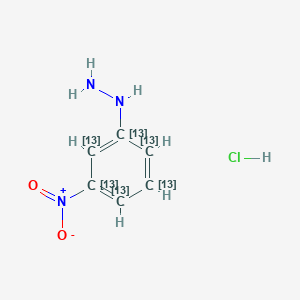

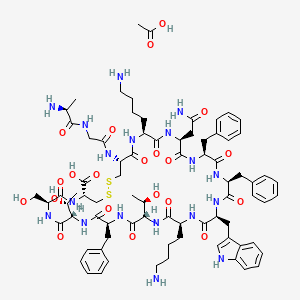
![2-methylpropyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593740.png)
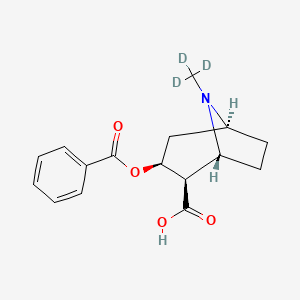
![(1S,9S,10R)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B593743.png)
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
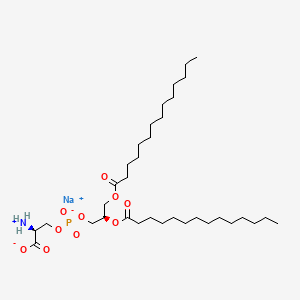

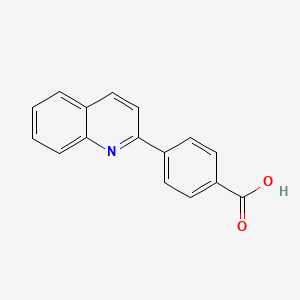



![Phenyl-[M-(2-hydroxytetradecyloxy)phenyl]iodonium hexafluoroantimonate](/img/structure/B593757.png)